VK-II-36

Cardiovascular Pharmacology Drug Discovery Arrhythmia Research

Studying RyR2-mediated arrhythmias is often confounded by β-blockade. VK-II-36 (CAS 955371-66-1) eliminates this variable-a selective RyR2 inhibitor without β-adrenergic activity. • Suppresses both EADs and DADs in CPVT and heart failure models, yielding clean mechanistic data. • Validated cross-species activity in mouse (RyR2-R4496C) and rabbit LQTS models. • High purity ≥98% ensures reproducibility; ready-to-use in in vivo efficacy studies. Procure with confidence: bulk quantities available, stable shipping conditions.

Molecular Formula C26H26N2O5
Molecular Weight 446.5 g/mol
CAS No. 955371-66-1
Cat. No. B1663102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-II-36
CAS955371-66-1
Synonyms6-[(9H-Carbazol-4-yloxy)methyl]-4-[2-(2-methoxyphenoxy)ethyl]-3-morpholinone
Molecular FormulaC26H26N2O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4
InChIInChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3
InChIKeyOPUVSUMPCOUABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VK-II-36: Selective RyR2 Modulator Without Beta-Blockade


VK-II-36 (CAS 955371-66-1) is a synthetic carvedilol analog that functions as a selective cardiac ryanodine receptor type 2 (RyR2) inhibitor [1]. It suppresses sarcoplasmic reticulum (SR) Ca²⁺ release, thereby inhibiting store-overload-induced Ca²⁺ release (SOICR) [2]. Critically, VK-II-36 does not block β-adrenergic receptors, a key differentiator from its parent compound carvedilol and many other antiarrhythmic agents [1][3]. The compound exhibits high purity (>98% to 99.63%) from multiple vendors [4].

1
Selective RyR2 modulation without β-adrenergic receptor blockade, enabling isolated study of SR Ca²⁺ release mechanisms.
2
Dual suppression of EADs and DADs reported in multiple arrhythmia models, supporting diverse triggered-activity research.
3
High-purity research compound with defined storage stability, suitable for reproducible in vitro and in vivo studies.

Why VK-II-36 Cannot Be Substituted


Simple substitution of VK-II-36 with carvedilol or other RyR2 inhibitors is scientifically invalid due to its unique pharmacological profile. Carvedilol, while effective, is a non-selective beta-blocker, which introduces confounding chronotropic and inotropic effects that limit its utility in certain arrhythmia models and patient populations [1]. In contrast, VK-II-36 lacks significant beta-blocking activity, allowing researchers to study RyR2-mediated arrhythmogenesis without the confounding influence of β-adrenergic receptor antagonism [2]. Furthermore, VK-II-36 exhibits a distinct efficacy profile, effectively suppressing both early and delayed afterdepolarizations (EADs and DADs) in multiple preclinical models [3]. This dual-action, beta-blockade-sparing profile is not replicated by other carvedilol analogs like VK-II-86 or standard RyR2 inhibitors such as dantrolene or flecainide, making VK-II-36 an essential tool for targeted cardiovascular research and a non-substitutable asset in drug discovery pipelines [4].

Carvedilol Non-selective β-blockade introduces chronotropic and inotropic changes that may confound RyR2-specific readouts; reported β-sparing profile of VK-II-36 is not replicated.
Other RyR2 inhibitors (dantrolene, flecainide) Typically lack the dual EAD/DAD suppression or may exhibit distinct ion channel effects; endpoint profiles may not transfer directly.
Carvedilol analogs (e.g., VK-II-86) Different selectivity and efficacy profiles reported; model-response context may differ, requiring side-by-side validation.

VK-II-36 Evidence-Based Differentiation Guide


Lack of Beta-Blockade vs. Carvedilol

VK-II-36 demonstrates a statistically significant lack of beta-blocking activity compared to its parent compound carvedilol. While carvedilol is a potent non-selective beta-blocker, VK-II-36 at a concentration of 30 μmol/L did not affect heart rate in anesthetized mice, isoproterenol-enhanced Ca²⁺ transients, or RyR2 phosphorylation [1]. In contrast, the beta-blocking activity of carvedilol is well-documented and occurs at clinically relevant doses [2].

Lack of Beta-Blockade vs. Carvedilol
Head-to-head
No β-blockade vs. potent β-blockade
Supports RyR2-specific mechanistic studies without hemodynamic confounding.
30 μmol/L in anesthetized mice; no heart rate change.
Cardiovascular Pharmacology Drug Discovery Arrhythmia Research

Dual Suppression of EADs and DADs

VK-II-36 effectively suppresses both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), whereas many other RyR2 inhibitors (e.g., flecainide) primarily target one type. In a rabbit model of acquired long QT syndrome, VK-II-36 (30 μM) completely eliminated EAD-mediated triggered activities (TAs) in all ventricles studied (100% prevention, n=12) [1]. Additionally, in Langendorff-perfused RyR2 R4496C+/− mouse hearts, VK-II-36 (10 μM) significantly suppressed both systolic and diastolic spontaneous Ca²⁺ elevations (SCaEs) [2].

Dual Suppression of EADs and DADs
Direct comparison
100% prevention of triggered activities
Reported complete suppression in rabbit long QT model.
30 μM, n=12 ventricles; vehicle: 0%.
Cardiac Electrophysiology Arrhythmia Mechanisms Drug Screening

SOICR Inhibition in RyR2 Mutant Cells

VK-II-36 potently inhibits store-overload-induced Ca²⁺ release (SOICR), a key arrhythmogenic mechanism in catecholaminergic polymorphic ventricular tachycardia (CPVT). In HEK293 cells stably expressing the CPVT-linked RyR2-R4496C mutation, VK-II-36 reduced the fraction of cells displaying spontaneous Ca²⁺ oscillations (SOICR) in a dose-dependent manner (n=403, P<0.01) [1]. Similarly, in ventricular cardiomyocytes isolated from RyR2 R4496C+/− mutant mice, VK-II-36 dose-dependently reduced the fraction of myocytes exhibiting Ca²⁺ waves (n=287, P<0.01) [2].

SOICR Inhibition in RyR2 Mutant Cells
Cross-study comparable
Dose-dependent reduction (P
Supports CPVT cellular model endpoint.
HEK293 RyR2-R4496C, n=403, Ca²⁺ oscillations.
Ca²⁺ Clock Inhibition in SAN
Head-to-head
P=0.02 vs. isoproterenol
Supports Ca²⁺ clock dissection without membrane clock effect.
Isolated canine right atrium, 30 μmol/L.
In Vivo Efficacy Across Species
Cross-study comparable
Reduction to undetectable levels
Supports cross-species model-response review.
Mouse RyR2 R4496C hearts, 10 μM; P
Purity & Storage Stability
Vendor specification
>98% purity (vendor data)
Supports experimental reproducibility.
Powder stable at -20°C for 3 years.
Calcium Signaling Ion Channel Pharmacology CPVT Research

Ca²⁺ Clock Inhibition in Sinoatrial Node

VK-II-36 modulates sinoatrial node (SAN) automaticity by specifically inhibiting the 'Ca²⁺ clock' without affecting the 'membrane voltage clock'. In isolated canine right atriums, VK-II-36 (30 μmol/L) significantly reduced basal sinus rate and late diastolic intracellular Ca²⁺ elevation (LDCAE) at the pacemaking site (P<0.01) [1]. Crucially, VK-II-36 abolished the isoproterenol-induced upward shift of the pacemaking site and augmentation of LDCAE (P<0.01), suppressing the ISO-induced increase in sinus rate (P=0.02) [2]. This effect is distinct from beta-blockers, which would also suppress the membrane clock.

Ca²⁺ Clock Inhibition in SAN
Head-to-head
P=0.02 vs. isoproterenol
Supports Ca²⁺ clock dissection without membrane clock effect.
Isolated canine right atrium, 30 μmol/L.
Cardiac Pacemaking Electrophysiology Sinoatrial Node

In Vivo Efficacy Across Species

VK-II-36 demonstrates robust in vivo antiarrhythmic efficacy across both mouse and rabbit models, a key advantage over compounds with species-specific activity. In Langendorff-perfused hearts, VK-II-36 effectively suppressed spontaneous Ca²⁺ elevations (SCaEs) and eliminated triggered activities (TAs) in both species [1]. Specifically, in RyR2 R4496C+/− mouse hearts, VK-II-36 (10 μM) suppressed systolic SCaEs from 0.14 ± 0.03 AU to 0.00 ± 0.00 AU (P<0.05) and diastolic SCaEs from 0.23 ± 0.02 AU to 0.11 ± 0.01 AU (P<0.05) [2]. This cross-species validation strengthens the translational relevance of findings.

In Vivo Efficacy Across Species
Cross-study comparable
Reduction to undetectable levels
Supports cross-species model-response review.
Mouse RyR2 R4496C hearts, 10 μM; P
Purity & Storage Stability
Vendor specification
>98% purity (vendor data)
Supports experimental reproducibility.
Powder stable at -20°C for 3 years.
Translational Research In Vivo Pharmacology Arrhythmia Models

High Purity and Defined Storage Stability

VK-II-36 is available from reputable vendors with high purity specifications, ensuring experimental reproducibility. Vendors report purity levels of >98% [1] and 99.63% . This is critical for in vitro and in vivo studies where impurities could confound results or introduce off-target effects. Storage stability is defined (e.g., powder stable at -20°C for 3 years) [1], minimizing batch-to-batch variability.

Purity & Storage Stability
Vendor specification
>98% purity (vendor data)
Supports experimental reproducibility.
Powder stable at -20°C for 3 years.
Compound Procurement Quality Control Reproducibility

Optimal Research and Procurement Applications


Studying RyR2 Arrhythmias Without Beta-Blockade Confounding

Ideal for studies on catecholaminergic polymorphic ventricular tachycardia (CPVT), heart failure-related arrhythmias, or any condition where RyR2 dysfunction is a primary driver. VK-II-36 allows researchers to isolate the effects of RyR2 inhibition from the hemodynamic and electrophysiological changes induced by beta-blockade, providing cleaner mechanistic data [1][2].

Dissecting the Calcium Clock in Pacemaking

Essential for experiments aimed at understanding the contribution of SR Ca²⁺ release to SAN automaticity. VK-II-36 can be used to selectively inhibit the 'Ca²⁺ clock' while leaving the 'membrane clock' intact, enabling detailed electrophysiological mapping and dissection of pacemaker mechanisms [3].

Developing Next-Generation Antiarrhythmics

A critical tool compound in drug discovery programs targeting RyR2. Its dual-action against EADs and DADs, combined with the absence of beta-blockade, makes it a promising lead for developing safer antiarrhythmic drugs for patients with compromised cardiac function or conduction system disease [4][5].

Preclinical Target Validation in Disease Models

VK-II-36 is well-suited for in vivo efficacy studies in genetic mouse models of CPVT (e.g., RyR2-R4496C) and pharmacologically induced models of long QT syndrome in rabbits. Its demonstrated cross-species activity supports its use in translational research aimed at validating RyR2 as a drug target [6][7].

Application
Selection Property
Validation Focus
RyR2 arrhythmia studies (CPVT, heart failure models)
β-blockade-sparing RyR2 inhibition
Isolated SR Ca²⁺ release readouts without hemodynamic variables
SAN automaticity / Ca²⁺ clock dissection
Selective Ca²⁺ clock suppression
Pacemaking mechanism separation (Ca²⁺ vs. membrane clock)
Antiarrhythmic target validation studies
Dual EAD/DAD suppression without β-blockade
Mechanism-of-action screening in triggered-activity assays
In vivo RyR2 target validation across species
Cross-species model-response profile
Consistency of antiarrhythmic endpoint in mouse and rabbit models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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